1,3-Dimethoxy-2,2-dimethylpropane
Overview
Description
1,3-Dimethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two methoxy groups attached to a dimethylpropane backbone, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the final product through methanolysis .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the continuous flow of reactants through a reactor containing an acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethoxy-2,2-dimethylpropane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Solvent Studies: The compound is used in solvent studies to understand the behavior of solvents in various chemical reactions.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2,2-dimethylpropane involves its ability to undergo various chemical transformations. The methoxy groups can participate in nucleophilic substitution reactions, while the dimethylpropane backbone provides stability to the molecule. The compound can also act as a protecting group for alcohols in organic synthesis, preventing unwanted reactions at the hydroxyl sites .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but with a different arrangement of methoxy groups.
1,1-Dimethoxy-2,2-dimethylpropane: Another isomer with a different substitution pattern.
Dimethoxymethane: A simpler compound with only one methoxy group.
Uniqueness
1,3-Dimethoxy-2,2-dimethylpropane is unique due to its specific arrangement of methoxy groups, which provides distinct reactivity and stability compared to its isomers and other similar compounds. This unique structure makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
1,3-dimethoxy-2,2-dimethylpropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWHBOGFCHVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337376 | |
Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-32-5 | |
Record name | 1,3-Dimethoxy-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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